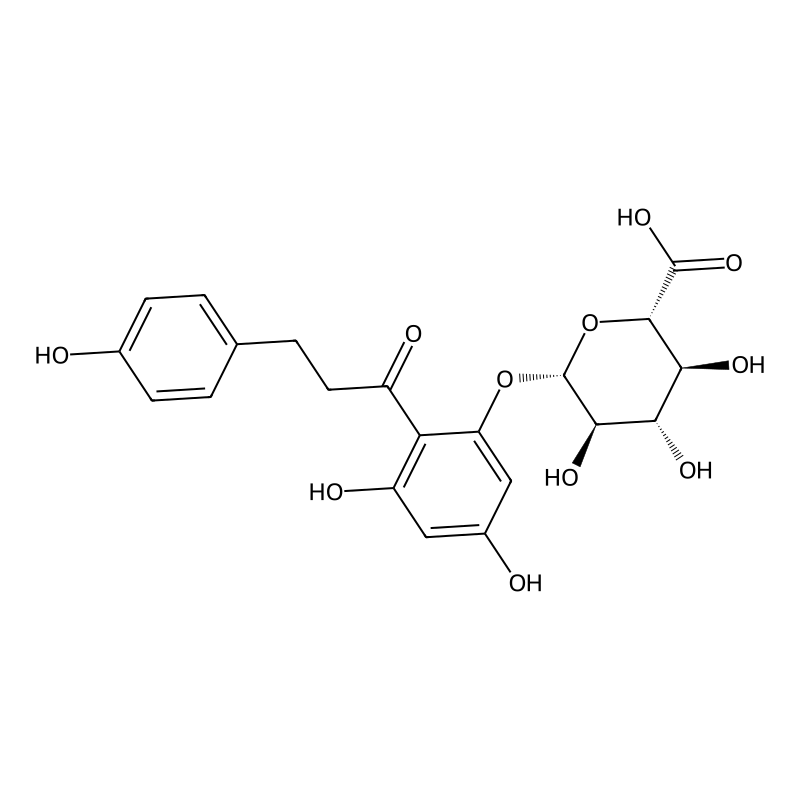

Phloretin 2'-O-glucuronide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Phloretin 2'-O-glucuronide is a glucuronide conjugate of phloretin, a dihydrochalcone found predominantly in apples. This compound is characterized by the addition of a glucuronic acid moiety at the 2' position of the phloretin molecule, which enhances its solubility and bioavailability. The chemical formula for phloretin 2'-O-glucuronide is with a molecular weight of approximately 422.39 g/mol . Phloretin itself is known for its antioxidant properties and potential health benefits, including anti-inflammatory effects and modulation of glucose metabolism.

- Hydrolysis: Under acidic or enzymatic conditions, phloretin 2'-O-glucuronide can be hydrolyzed to release phloretin and glucuronic acid.

- Oxidation: The phenolic hydroxyl groups in phloretin can be oxidized, potentially leading to the formation of quinones or other reactive species.

- Conjugation: It can participate in further conjugation reactions, such as sulfation, leading to metabolites like phloretin O-sulfate .

Phloretin 2'-O-glucuronide exhibits several biological activities, largely attributed to its parent compound, phloretin. These activities include:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial for cellular health.

- Anti-inflammatory Effects: Studies suggest that phloretin and its derivatives may inhibit inflammatory pathways, contributing to their potential therapeutic effects against chronic diseases .

- Glucose Metabolism Modulation: Research indicates that phloretin may improve insulin sensitivity and modulate glucose uptake in cells, which can be beneficial for metabolic disorders such as diabetes .

Phloretin 2'-O-glucuronide can be synthesized through various methods:

- Enzymatic Glucuronidation: Using specific enzymes like UDP-glucuronosyltransferases, phloretin can be converted into its glucuronide form. This method is advantageous due to its specificity and mild reaction conditions.

- Chemical Synthesis: Chemical approaches may involve protecting groups to selectively add the glucuronic acid moiety at the desired position on the phloretin structure.

- Extraction from Natural Sources: Phloretin 2'-O-glucuronide can also be isolated from apple extracts where it naturally occurs as a metabolite following ingestion .

Phloretin 2'-O-glucuronide has several applications:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

- Cosmetics: Its skin-lightening and anti-aging properties make it a candidate for inclusion in cosmetic formulations .

- Pharmaceuticals: Research into its metabolic effects positions it as a potential therapeutic agent for managing diabetes and other metabolic disorders.

Studies on phloretin 2'-O-glucuronide have highlighted its interactions with various biological systems:

- Metabolism Variability: Research indicates significant inter-individual variability in the metabolism of phloretin, influenced by factors such as gut microbiota composition and dietary habits. Some individuals may predominantly excrete phloretin O-glucuronide following apple consumption .

- Synergistic Effects: When combined with other polyphenols or dietary components, phloretin 2'-O-glucuronide may exhibit enhanced biological effects due to synergistic interactions.

Phloretin 2'-O-glucuronide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Phloridzin (Phloretin 2'-O-glucoside) | Contains a glucose moiety instead of glucuronic acid | More stable in gastrointestinal conditions; higher bioavailability |

| Quercetin 3-O-glucoside | Flavonoid glycoside with a glucose moiety at position 3 | Known for strong antioxidant properties; different metabolic pathways |

| Kaempferol 3-O-rutinoside | Contains a rutinoside (rutin) moiety | Exhibits strong anti-inflammatory effects; distinct pharmacokinetics |

| Rutin (Quercetin 3-O-rutinoside) | A flavonoid glycoside with a rhamnose sugar | Known for cardiovascular benefits; different absorption characteristics |

Phloretin 2'-O-glucuronide stands out due to its specific metabolic pathway relating to apple consumption and its unique combination of antioxidant and glucose-modulating properties. Its distinct glucuronic acid conjugation enhances solubility and bioactivity compared to other similar compounds.

Fundamental Chemical Information

Phloretin 2'-O-glucuronide is catalogued in the PubChem database under the identifier 9889961 and possesses the molecular formula C21H22O11. The compound exhibits a molecular weight of 450.4 grams per mole, representing an increase of 176 daltons compared to the parent phloretin molecule due to the addition of the glucuronic acid moiety. The Chemical Abstracts Service has assigned this compound the registry number 123685-24-5, providing a unique identifier for chemical databases and regulatory purposes.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as (2S,3S,4S,5R,6S)-6-{3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid. This comprehensive name reflects the stereochemical configuration of the glucuronic acid portion and the specific attachment point to the phloretin backbone. Alternative systematic names include (2S,3S,4S,5R,6S)-6-(3,5-dihydroxy-2-(3-(4-hydroxyphenyl)propanoyl)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid and similar variations that maintain the essential structural description.

Chemical Classification and Taxonomy

The taxonomic classification of phloretin 2'-O-glucuronide places it within the broader category of flavonoid O-glycosides, which are characterized by the presence of a carbohydrate moiety that is O-glycosidically linked to a flavonoid backbone. More specifically, this compound belongs to the dihydrochalcone metabolites subclass within the flavonoid metabolites class, which itself falls under the larger family of polyphenol metabolites. This hierarchical classification system helps researchers understand the compound's relationship to other bioactive natural products and provides context for its biological activities and metabolic fate.

The compound serves as a metabolite of phloretin, which belongs to the polyphenols family, flavonoids class, and dihydrochalcones subclass. This metabolic relationship is crucial for understanding how dietary consumption of phloretin-containing foods, particularly apples, leads to the formation of this glucuronide conjugate in biological systems. The glucuronidation process represents a phase two metabolic transformation that typically increases water solubility and facilitates excretion of the parent compound.

Chemical Formula and Molecular Weight

Phloretin 2'-O-glucuronide possesses the molecular formula C₂₁H₂₂O₁₁, representing a complex glucuronide conjugate of the dihydrochalcone phloretin [1] [2]. The compound exhibits a molecular weight of 450.4 grams per mole, as determined through computational analysis and confirmed across multiple chemical databases [1] [3] [4]. The precise monoisotopic mass has been calculated as 450.116211546 atomic mass units, providing enhanced accuracy for mass spectrometric identification [3] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂O₁₁ | [1] [2] [3] |

| Average Molecular Weight | 450.4 g/mol | [1] [6] |

| Monoisotopic Mass | 450.116211546 u | [3] [5] |

| Accurate Mass | 450.116 u | [4] [7] |

The molecular composition reflects the addition of a glucuronic acid moiety (C₆H₈O₆) to the parent phloretin molecule (C₁₅H₁₄O₅), resulting in the formation of a glycosidic bond that fundamentally alters the physicochemical properties of the original compound [1] [2].

Structural Elucidation and Conformational Analysis

The three-dimensional structure of phloretin 2'-O-glucuronide reveals a complex molecular architecture characterized by specific stereochemical configurations [1] [3]. The compound exhibits defined stereochemistry at multiple chiral centers within the glucuronic acid moiety, with the configuration designated as (2S,3S,4S,5R,6S) [1] [5] [4]. This stereochemical arrangement is critical for the compound's biological recognition and metabolic processing.

The structural framework consists of two primary components: the phloretin backbone and the glucuronic acid substituent [1] [2]. The phloretin portion maintains its characteristic dihydrochalcone structure, featuring a 4-hydroxyphenyl group connected via a propyl chain to a polyhydroxylated aromatic ring system [1] [3]. The glucuronic acid component adopts a pyranose ring conformation, typical of hexuronic acid derivatives [3] [5].

Conformational analysis indicates that the glucuronic acid moiety exists predominantly in a chair conformation, minimizing steric interactions and optimizing hydrogen bonding networks [3]. The glycosidic linkage exhibits restricted rotation due to the anomeric effect and electronic considerations, influencing the overall molecular flexibility [1] [3].

| Structural Feature | Configuration | Description |

|---|---|---|

| Glucuronic Acid Stereochemistry | (2S,3S,4S,5R,6S) | Chair conformation with defined chiral centers |

| Glycosidic Linkage | β-configuration | O-glycosidic bond at 2' position |

| Ring Systems | Pyranose + Aromatic | Six-membered sugar ring with aromatic components |

Position of Glucuronidation in Molecular Structure

The glucuronidation of phloretin occurs specifically at the 2'-hydroxyl position of the dihydrochalcone backbone, representing a regioselective metabolic transformation [8] [9]. This site-specific conjugation is facilitated by the unique reactivity profile of the 2'-hydroxyl group, which exhibits enhanced nucleophilicity compared to other hydroxyl positions on the molecule [8] [9].

Research has demonstrated that the 2'-position represents the preferred site for glucuronidation in phloretin metabolism, with this selectivity attributed to both steric and electronic factors [8] [9]. The 2'-hydroxyl group is positioned adjacent to the carbonyl functionality, creating a favorable microenvironment for UDP-glucuronosyltransferase enzyme recognition and catalysis [8] [9].

The glucuronic acid attachment occurs through the formation of a β-O-glycosidic bond, connecting the anomeric carbon of glucuronic acid to the oxygen atom of the 2'-hydroxyl group [1] [3] [4]. This linkage creates a stable covalent connection that significantly alters the compound's solubility and biological properties compared to the parent phloretin molecule [1] [2].

| Glucuronidation Parameter | Specification | Significance |

|---|---|---|

| Conjugation Site | 2'-hydroxyl position | Primary site of metabolic modification |

| Bond Type | β-O-glycosidic | Stable covalent linkage |

| Selectivity | Regioselective | Preferred over other hydroxyl positions |

| Enzyme Recognition | UDP-glucuronosyltransferase | Specific enzymatic catalysis |

The positioning of glucuronidation at the 2'-site has been confirmed through multiple analytical approaches, including nuclear magnetic resonance spectroscopy and mass spectrometric fragmentation studies [8] [9]. This specific modification represents a critical step in phloretin phase II metabolism, facilitating enhanced water solubility and subsequent elimination processes [8] [10].

IUPAC Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S,4S,5R,6S)-6-{3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [1] [3] [5] [4]. This comprehensive name reflects the complete structural features, including stereochemical configurations and functional group positions.

The compound is registered under Chemical Abstracts Service number 123685-24-5, providing a unique identifier for database searches and regulatory documentation [4] [7] [11]. Alternative systematic designations include β-D-Glucopyranosiduronic acid, 3,5-dihydroxy-2-[3-(4-hydroxyphenyl)-1-oxopropyl]phenyl, which emphasizes the glucopyranosiduronic acid structural component [11].

Common nomenclature variations encompass several formats, reflecting different naming conventions and database preferences [1] [2] [5]. The most frequently encountered designations include Phloretin-2'-O-glucuronide, Phloretin 2'-glucuronide, and Phloretin-2'-glucuronide, with the hyphenated and non-hyphenated forms appearing interchangeably in scientific literature [1] [2] [5] [12].

| Nomenclature Type | Designation | Usage Context |

|---|---|---|

| IUPAC Systematic | (2S,3S,4S,5R,6S)-6-{3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid | Official chemical naming |

| CAS Registry | 123685-24-5 | Database identification |

| Common Name | Phloretin 2'-O-glucuronide | Scientific literature |

| Alternative Common | Phloretin-2'-glucuronide | Database entries |